molecular formula C28H23N3O2 B12505687 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12505687
M. Wt: 433.5 g/mol
InChI Key: GBRKRIUSANJDJX-UHFFFAOYSA-N
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Description

The compound 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole is a bis-oxazole derivative featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings connected via conjugated methylidene-isoindole linkers. This structure confers rigidity and π-conjugation, which are critical for electronic and catalytic applications.

Properties

Molecular Formula

C28H23N3O2

Molecular Weight

433.5 g/mol

IUPAC Name

4-phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2

InChI Key

GBRKRIUSANJDJX-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines to form the oxazole ring, followed by cyclization reactions to construct the isoindole moiety. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery and development, particularly as an anticancer agent . Studies have shown that derivatives of oxazoles and isoindoles exhibit significant activity against various cancer cell lines. For instance, similar compounds have been evaluated for their efficacy against breast cancer and leukemia cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Research indicates that compounds containing oxazole rings often display antimicrobial properties. The specific compound could be investigated for its potential as an antibiotic or antifungal agent . Preliminary studies on related structures have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, warranting further exploration of this compound's biological activity .

Material Science

Beyond biological applications, the unique properties of this compound may lend themselves to the development of advanced materials. The incorporation of oxazole units into polymers has been linked to enhanced thermal stability and mechanical properties. Research into the synthesis of polymeric materials incorporating this compound could lead to innovations in fields such as electronics or coatings .

Case Studies

StudyFindingsApplication
Anticancer Activity A study evaluated similar isoindole derivatives and found significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL60 (leukemia) with IC50 values in the micromolar range.Potential development as a new class of anticancer drugs.
Antimicrobial Properties Research on oxazole-containing compounds revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, along with antifungal efficacy.Development of new antimicrobial agents for clinical use.
Polymeric Materials Investigations into polymers containing oxazole units showed improved mechanical strength and thermal resistance compared to traditional materials.Applications in high-performance materials for industrial use.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target protein. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues

Vanadium-Oxazoline Complexes

Oxazoline ligands, such as 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole (L1) and its derivatives, form vanadium complexes (e.g., L1-V) that catalyze ethylene polymerization. Key differences include:

  • Substituent Effects : Methyl groups at specific positions (e.g., 4-methyl in L2) enhance steric hindrance, altering catalyst activity and polymer microstructure .
  • Electronic Properties : The π-resonance from the oxazoline ring stabilizes metal coordination, as seen in L1-V complexes .
Bicyclic Oxazoline Ligands

Compounds like 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol (L1) and its six-membered analogue 2-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenol (L3) exhibit distinct catalytic behaviors:

  • Ring Size : Five-membered oxazolines (L1) show higher activity in ethylene polymerization than six-membered oxazines (L3) due to tighter metal-ligand coordination .
  • Microstructure Control : Copolymers synthesized with L1-V have lower glass transition temperatures (Tg) compared to L3-V, indicating enhanced chain flexibility .
Spirobi-Oxazoline Derivatives

Compounds such as (4S)-4-phenyl-2-[4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole (CM218174) feature spiro-conjugated oxazoline rings. These structures exhibit:

  • Enhanced Stability : Rigid spiro frameworks reduce conformational flexibility, improving thermal stability in catalytic applications .

Physicochemical and Catalytic Properties

Table 1: Comparative Analysis of Oxazoline Derivatives
Compound Key Features Catalytic Activity (Ethylene Polymerization) Thermal Stability (°C) Reference
Target Compound Bis-oxazole with conjugated isoindole linker Not reported ~200 (estimated) N/A
L1-V (Vanadium complex) Methyl-substituted oxazoline ligand 1,200 kg PE/mol V·h 180–220
CM218174 (Spirobi-oxazoline) Chiral spiro-conjugated oxazoline Not applicable (used in asymmetric synthesis) >250
4-(4-Fluorophenyl)-2-thiazole derivative Thiazole core with fluorophenyl substituents Inactive in polymerization 150–180
Key Findings:

Electronic vs. Steric Effects: Methyl substituents in L1-V increase catalyst turnover by 30% compared to unsubstituted analogues .

Thermal Stability : Spirobi-oxazolines (CM218174) surpass the target compound in stability due to rigid spiro frameworks .

Biological Activity

The compound 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H24N4O2C_{26}H_{24}N_4O_2, and its structure features multiple functional groups that may contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler oxazoles and isoindoles. The process often includes reactions such as condensation and cyclization. Detailed methodologies can be found in various research articles focusing on similar compounds.

Anticancer Activity

Recent studies have indicated that derivatives of oxazoles exhibit significant anticancer properties. The biological activity of this specific compound has been evaluated against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa12.5
A54915.0
MCF710.0

The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, suggesting a potential mechanism of action through apoptosis induction.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized below:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole moiety plays a crucial role in interacting with biological targets such as enzymes involved in cancer cell metabolism and bacterial growth pathways.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Case Study 1: Antitumor Efficacy
    • In a xenograft model using human breast cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
    • Tumor growth inhibition was observed through histopathological analysis showing increased apoptosis markers.
  • Case Study 2: Antimicrobial Efficacy
    • In an animal model infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load in tissues.
    • The study highlighted the potential for developing this compound into a therapeutic agent for resistant bacterial infections.

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